molecular formula C16H15FN6O B2612793 1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034228-09-4

1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2612793
CAS No.: 2034228-09-4
M. Wt: 326.335
InChI Key: VYMJGIBAQNNZCM-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridinyl group, and the final coupling with the urea moiety. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.

    Coupling with Urea Moiety: The final step involves the coupling of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the triazolyl and pyridinyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
  • 1-(2-bromobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
  • 1-(2-methylbenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Uniqueness

1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to the presence of the fluorobenzyl group, which can enhance its lipophilicity and metabolic stability compared to its analogs with different substituents (eg, chlorine, bromine, methyl)

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c17-15-4-2-1-3-12(15)9-19-16(24)20-10-13-11-23(22-21-13)14-5-7-18-8-6-14/h1-8,11H,9-10H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJGIBAQNNZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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